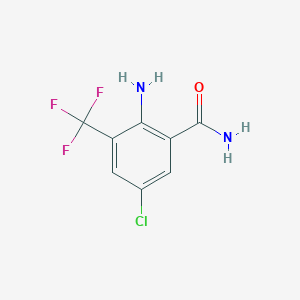

2-Amino-5-chloro-3-(trifluoromethyl)benzamide

Description

Properties

Molecular Formula |

C8H6ClF3N2O |

|---|---|

Molecular Weight |

238.59 g/mol |

IUPAC Name |

2-amino-5-chloro-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H6ClF3N2O/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2H,13H2,(H2,14,15) |

InChI Key |

RMBDTDWKVCSQFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)N)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

Mechanistic Insights and Optimization Strategies

Chlorination Selectivity

The position of chloro substitution is critical. In Method 2, NCS selectively targets the para position relative to the amino group due to its electron-donating effect, directing electrophilic attack. Computational studies suggest the trifluoromethyl group’s electron-withdrawing nature further enhances this regioselectivity.

Trifluoromethyl Group Stability

During palladium-catalyzed coupling (Method 3), the CF₃ group remains intact under basic conditions, as confirmed by ¹⁹F NMR monitoring. However, prolonged heating above 100°C risks defluorination, necessitating precise temperature control.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) improve yields in amidation steps by stabilizing reactive intermediates. Conversely, non-polar solvents like toluene reduce side reactions during halogenation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of 2-amino-5-chloro-3-(trifluoromethyl)benzamide exhibit significant antiviral properties. For instance, a series of substituted benzamide analogues have been reported to potently inhibit the replication of respiratory syncytial virus (RSV), which is a major cause of respiratory infections in young children. These compounds were found to reduce viral load and inflammation associated with RSV infections, suggesting their potential as therapeutic agents against viral pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro evaluations have shown that certain benzamide derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this compound demonstrated significant cytotoxic effects against human tumor cells, with mean growth inhibition values indicating their potential as anticancer agents .

G Protein-Coupled Receptor Modulation

The development of allosteric modulators targeting G protein-coupled receptors (GPCRs) has emerged as a promising strategy for treating central nervous system (CNS) disorders. Compounds related to this compound have been identified as potential allosteric modulators, which could lead to novel therapies for conditions such as depression and anxiety .

Antimicrobial Activity

The compound's structural features also lend themselves to antimicrobial applications. Research has shown that benzamide derivatives can act as effective inhibitors against various microorganisms, including bacteria and fungi. The presence of the trifluoromethyl group enhances the antimicrobial activity, making these compounds suitable candidates for further development into antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties.

| Compound | Synthesis Method | Biological Activity | Reference |

|---|---|---|---|

| This compound | Microwave-assisted synthesis | Antiviral, anticancer | |

| Substituted analogues | Conventional organic synthesis | Antimicrobial |

Respiratory Syncytial Virus Inhibition

A study published in Bioorganic & Medicinal Chemistry highlighted a series of benzamide analogues that were synthesized and evaluated for their ability to inhibit RSV replication. The most potent compounds showed IC50 values in the nanomolar range, indicating their potential for further development as antiviral drugs .

Anticancer Screening

In another investigation, derivatives of this compound were screened against a panel of cancer cell lines by the National Cancer Institute (NCI). Results demonstrated significant growth inhibition across multiple cell types, supporting the compound's candidacy for anticancer drug development .

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. Additionally, the chloro and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Analogues and Their Properties

Key Research Findings

Role of Trifluoromethyl Group : The CF₃ group enhances bioactivity by increasing lipophilicity and resistance to oxidative metabolism, as seen in both antimicrobial and pesticidal compounds .

Positional Isomerism : Substitution at the 3-position (vs. 4-position) optimizes steric interactions with target enzymes, as demonstrated in MRSA-active benzamides .

Metabolite Relevance : 2-(Trifluoromethyl)benzamide (a simpler analogue) is a metabolite of fluopyram, a fungicide, underscoring the ecological and toxicological significance of benzamide derivatives .

Biological Activity

2-Amino-5-chloro-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₅ClF₃N₂O

- Molecular Weight : 207.58 g/mol

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study evaluated the compound's effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentrations (MICs) were determined to assess the antimicrobial potency.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.66 |

| Enterococcus faecalis | 35.8 |

| Mycobacterium tuberculosis | 18.7 |

The results suggest that the compound possesses significant antibacterial properties, particularly against MRSA, with a promising spectrum of activity comparable to standard antibiotics like ampicillin and isoniazid .

Anticancer Activity

The cytotoxic effects of this compound were evaluated using human monocytic leukemia cell lines (THP-1). The half-maximal inhibitory concentration (IC50) values ranged from 1.4 to >10 µM, indicating a moderate level of anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| THP-1 | 1.4 - >10 |

The compound's lipophilicity was correlated with its cytotoxicity, suggesting that modifications to enhance lipophilic properties may increase its efficacy against cancer cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with biological targets due to increased electron-withdrawing capacity, which may affect binding affinity and selectivity.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Antitubercular Agents : As a precursor for synthesizing benzothiazinones, compounds derived from this compound have shown promise in targeting mycobacterial enzymes critical for tuberculosis treatment .

- Synthesis of New Derivatives : Research has demonstrated that modifications to the benzamide structure can yield derivatives with enhanced antimicrobial properties. For instance, introducing various substituents on the aromatic ring has been shown to affect both lipophilicity and biological activity significantly .

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-chloro-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves halogenated benzamide precursors and amidation reactions. For example, coupling activated carboxylic acid derivatives (e.g., acid chlorides) with amines under inert atmospheres, using catalysts like DMAP in dichloromethane at 0–5°C . Optimization should include solvent polarity (toluene vs. THF), stoichiometric ratios (1.2:1 amine to acid chloride), and temperature control. Purification via recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% HPLC purity .

Q. What spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

Use combined approaches:

- ¹H/¹³C NMR (DMSO-d₆) identifies aromatic proton environments (δ 7.45–8.10 ppm) and trifluoromethyl coupling patterns .

- FT-IR confirms amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (1605 cm⁻¹) .

- HRMS (ESI+) verifies molecular ions (e.g., [M+H]⁺ at m/z 253.0423) . Resolve contradictions with 2D NMR (HSQC, HMBC) .

Q. What are critical storage and handling considerations to maintain stability?

Store at -20°C under argon in amber vials to prevent photodegradation and moisture absorption . Monitor stability via TLC (hexane:EtOAc 3:1) and Karl Fischer titration (<0.1% H₂O). Use glove boxes (<5 ppm O₂) for DMSO solutions to avoid oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across assay systems?

Discrepancies (e.g., cell-free IC₅₀ vs. whole-cell MIC) may stem from poor membrane permeability. Strategies include:

Q. What computational strategies analyze crystal packing and intermolecular interactions?

Use Mercury CSD 2.0 :

- Hydrogen-bond analysis : Filter donor-acceptor distances (<3.2Å) and angles (>110°) .

- π-π stacking : Quantify centroid distances (3.4–3.8Å) and dihedral angles (<20°) .

- Packing similarity searches : Compare with Cambridge Structural Database entries (RMSD15 <7%) . Validate with temperature-dependent PXRD .

Q. What experimental approaches establish structure-activity relationships (SAR) against bacterial targets?

Integrate:

- Suzuki coupling at the 5-chloro position to introduce CF₃/OCH₃, monitored via malachite green phosphate assay .

- Molecular dynamics (AMBER20) : Map trifluoromethyl interactions with enzyme residues (e.g., Phe154, Tyr209) .

- Free-Wilson analysis of 24 analogs to quantify substituent contributions (ΔpIC₅₀ = +1.2 for CF₃ vs. Cl) . Validate with crystallography .

Notes

- Data Sources : References include peer-reviewed journals (e.g., crystallography tools ), regulatory documents , and chemical databases (PubChem , ChemSpider ).

- Methodological Focus : Emphasizes experimental design (e.g., solvent optimization ), data validation (e.g., 2D NMR ), and advanced analytics (e.g., ITC ).

- Excluded Content : Commercial details (pricing, suppliers) and unreliable sources (per user guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.